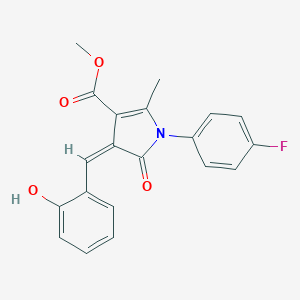![molecular formula C21H19N3O5 B299142 Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B299142.png)
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, also known as EMD-1214063, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the fields of oncology and neurology. In
作用機序
The mechanism of action of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate inhibits this pathway by binding to the ATP-binding site of mTOR, which prevents the activation of downstream signaling molecules. This results in the induction of apoptosis in cancer cells. In neurodegenerative diseases, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate acts as an antioxidant and prevents the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In cancer cells, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate induces apoptosis by activating caspase-3 and caspase-9, which are involved in the breakdown of cellular components. In neurodegenerative diseases, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate acts as an antioxidant and prevents the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in a number of disease states.
実験室実験の利点と制限
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It also has a high molecular weight, which may limit its ability to cross the blood-brain barrier.
将来の方向性
There are a number of future directions for research on Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. In oncology, further studies are needed to determine the efficacy of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in vivo and to identify potential combination therapies. In neurology, further studies are needed to determine the optimal dosing and administration of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate and to identify potential biomarkers for disease progression. There is also potential for Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate to be used in other disease states, such as inflammation and autoimmune disorders, which warrant further investigation.
合成法
The synthesis of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 5-(3-methoxyphenyl)-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-4,6-dione. This intermediate is then reacted with phenylhydrazine to form the final product, ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. The synthesis method has been optimized to produce high yields of pure Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate.
科学的研究の応用
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been studied extensively for its potential therapeutic applications. In oncology, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In neurology, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
特性
製品名 |
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
|---|---|
分子式 |
C21H19N3O5 |
分子量 |
393.4 g/mol |
IUPAC名 |
ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H19N3O5/c1-3-29-19(26)17-16-18(25)24(14-10-7-11-15(12-14)28-2)20(27)21(16,23-22-17)13-8-5-4-6-9-13/h4-12,16,23H,3H2,1-2H3 |
InChIキー |
LGQRGVYIYKSPAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)

![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299066.png)
![isopropyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299067.png)
![ethyl (2E)-7-methyl-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299068.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299071.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299074.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299076.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299077.png)
![5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299078.png)
![5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B299079.png)
![isopropyl 5-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299083.png)